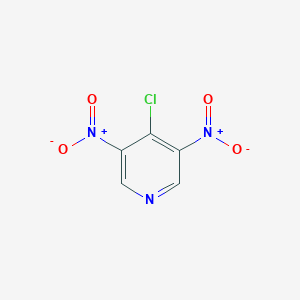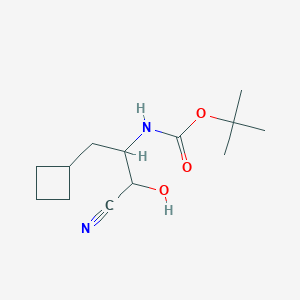
Diisopromine
説明
Diisopropylamine derivatives are widely used in organic synthesis and have been the subject of various studies due to their reactivity and utility in forming complex organic compounds. These derivatives, such as lithium diisopropylamide (LDA) and diisopropylzinc, play a crucial role in the formation of enolates and other reactive intermediates in synthetic chemistry .
Synthesis Analysis
The synthesis of diisopropylamine derivatives involves various methods. For instance, LDA, a pivotal reagent in organic synthesis, is synthesized from diisopropylamine and lithium metal . Diisopropylzinc can be prepared and used to generate zinc enolate equivalents from iodoacetates, which react with aldehydes and ketones to form β-hydroxy esters . Another example is the synthesis of 1,5-diisopropyl substituted 6-oxoverdazyls through a multi-step process involving the condensation of BOC protected isopropyl hydrazine with phosgene, followed by deprotection and oxidation .
Molecular Structure Analysis
The molecular structures of diisopropylamine derivatives are characterized by their nitrogen-centered ligands. The crystal structure of LDA reveals an infinite helical arrangement with near-linear nitrogen-lithium-nitrogen units . Similarly, the potassium diisopropylamide complex displays a discrete dimeric arrangement with a cyclic ring and chelating TMEDA ligands . The crystal structure of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxyl-phenyl)methyl]phosphonate shows that the pyrazole and benzene moieties are approximately coplanar, with intermolecular hydrogen bonds stabilizing the structure .
Chemical Reactions Analysis
Diisopropylamine derivatives undergo various chemical reactions. For example, diisopropylzinc is used in iodine-zinc exchange reactions to form zinc enolate equivalents . N,N-diisopropylarylmethylamines can be converted into N-isopropylarylmethylamines using molecular iodine and Na2CO3 . Lithium diisopropylamide-mediated lithiations of imines demonstrate highly structure-dependent rates and selectivities, influenced by factors such as axial versus equatorial disposition of protons and the presence of chelating groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of diisopropylamine derivatives are influenced by their molecular structure and substituents. For instance, the introduction of isopropyl groups in 1,5-diisopropyl substituted 6-oxoverdazyls increases solubility in various solvents and stability compared to methyl-substituted counterparts . The microbial mineralization of diisopropanolamine, a related compound, indicates its biodegradability under certain environmental conditions . Additionally, the unusual muscle relaxant and analgesic properties of N-isopropyl-2-methyl-2-propyl-1,3-propanediol dicarbamate (carisoprodol) highlight the diverse biological activities of diisopropylamine derivatives .
科学的研究の応用
Biomonitoring for Occupational Exposure
Diisocyanates, a category of chemicals that includes Diisopromine, are primarily used in occupational settings, particularly in industries like motor vehicle repair, foam production, and the polyurethane industry. These compounds have been studied extensively for their health effects, which include skin and respiratory sensitization. Biomonitoring studies have focused on identifying biomarkers and assessing current exposure levels in workers. The variability in exposure levels suggests the influence of several factors, such as workplace conditions and differences in sampling strategies. Research also emphasizes the need for developing specific biomarkers for more accurate monitoring and calls for a harmonized approach to compare studies effectively (Scholten et al., 2020).
Microbial Mineralization
Diisopropanolamine, a compound related to Diisopromine, serves as a "sweetening agent" to remove hydrogen sulfide from sour natural gas. It is a contaminant at some gas treatment facilities. Studies have demonstrated that Diisopropanolamine can be mineralized under various conditions, including nitrate-reducing and Mn(IV)-reducing conditions. This process involves the conversion of the compound to carbon dioxide and highlights the biological pathways for its degradation in environmental settings (Gieg, Coy, & Fedorak, 1999).
Assessment of Residual Diisocyanates in Products
Research into diisocyanates, related to Diisopromine, has also focused on their presence in products such as biodegradable mulch films. Studies have developed methods for the determination of these compounds, considering their potential health risks. Such research is crucial for assessing safety in products that may come into contact with humans or enter the environment (Cai et al., 2022).
Safety And Hazards
特性
IUPAC Name |
3,3-diphenyl-N,N-di(propan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N/c1-17(2)22(18(3)4)16-15-21(19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,17-18,21H,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJKOPHEJOMRMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60208343 | |
| Record name | Diisopromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diisopromine | |
CAS RN |
5966-41-6 | |
| Record name | Diisopromine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5966-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopromine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005966416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13476 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diisopromine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60208343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopromine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.230 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2825S6AW9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
![(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135774.png)

![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)




![5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B135805.png)
